![molecular formula C22H27ClN4O3 B2813191 2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one CAS No. 2034263-30-2](/img/structure/B2813191.png)
2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Evaluation as Antipsychotics
A study by Raviña et al. (2000) explored a series of novel conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors. Although the specific compound was not mentioned, the research indicates the importance of structural moieties similar to the one described in your query in the development of potential antipsychotic drugs. The study's compounds were evaluated for their pharmacological profiles, suggesting a route to discovering new therapeutic agents (Raviña et al., 2000).
Molecular Interaction Studies
Research by Shim et al. (2002) on the molecular interactions of antagonists with the CB1 cannabinoid receptor highlights the role of structural analogues in understanding receptor-ligand interactions. This study emphasizes the significance of specific structural components for binding affinity and activity, underlining the potential for compounds with complex structures, such as the one you're interested in, to serve as key tools in molecular pharmacology (Shim et al., 2002).
Glycine Transporter 1 Inhibitor Development
Yamamoto et al. (2016) described the identification of a potent and orally available glycine transporter 1 inhibitor. This research underscores the utility of complex organic molecules in modulating neurotransmitter systems, potentially offering insights into the design and development of new treatments for central nervous system disorders (Yamamoto et al., 2016).
Structural Characterization and Molecular Docking
A study on the synthesis, characterization, and molecular docking of novel compounds with potential anticancer and antimicrobial activities by Katariya et al. (2021) illustrates the multifaceted approach to discovering new therapeutics. While not directly related, the methodologies applied here, including molecular docking, could be relevant to understanding the interactions and potential applications of "2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one" (Katariya et al., 2021).
Mécanisme D'action
Target of Action
It is known that the compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold , which is a common structural element in many biologically active compounds . These compounds often interact with various protein targets in the body, influencing their function and leading to therapeutic effects.
Mode of Action
The presence of the chlorophenoxy and piperazine groups may enhance the compound’s ability to bind to its targets .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The piperazine group may be metabolized in the liver, affecting the compound’s overall pharmacokinetics .
Result of Action
Based on the known effects of similar compounds, it may influence cellular processes such as signal transduction, gene expression, and cell proliferation .
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-22(2,30-18-8-6-16(23)7-9-18)21(29)26-13-11-25(12-14-26)20(28)19-15-17-5-3-4-10-27(17)24-19/h6-9,15H,3-5,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOYXPNBKIZLSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.